5-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Description

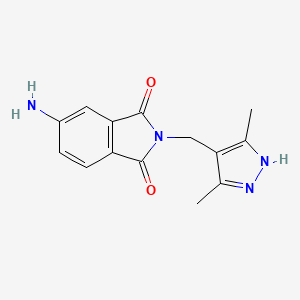

5-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted at the 2-position with a (3,5-dimethyl-1H-pyrazol-4-yl)methyl group and at the 5-position with an amino group.

The compound’s structural characterization would typically rely on crystallographic tools like SHELX for refinement and ORTEP for visualizing anisotropic displacement parameters . Computational methods, such as AutoDock Vina, could predict its binding behavior in biological systems .

Properties

IUPAC Name |

5-amino-2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-7-12(8(2)17-16-7)6-18-13(19)10-4-3-9(15)5-11(10)14(18)20/h3-5H,6,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTADXBZVKQEHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143123 | |

| Record name | 5-Amino-2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41935-26-6 | |

| Record name | 5-Amino-2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, a related compound was evaluated by the National Cancer Institute (NCI) and showed significant cytotoxic effects against various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported as follows:

| Cell Line | GI50 (μM) |

|---|---|

| HOP-62 (Lung Cancer) | 17.47 |

| SF-539 (CNS Cancer) | 49.97 |

| MDA-MB-435 (Melanoma) | 22.59 |

| OVCAR-8 (Ovarian) | 27.71 |

| DU-145 (Prostate) | 44.35 |

| MDA-MB-468 (Breast) | 15.65 |

These results suggest that the compound may have promising applications in cancer therapy due to its selective cytotoxicity against tumor cells .

The proposed mechanism of action for compounds containing the pyrazole ring involves the inhibition of critical cellular pathways associated with tumor growth and survival. Pyrazole derivatives have been shown to interact with various molecular targets, including kinases and other proteins involved in cell signaling .

In particular, the inhibition of specific kinases can lead to reduced proliferation and increased apoptosis in cancer cells, making these compounds potential candidates for targeted cancer therapies.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Study on Isoindoline Derivatives : A study demonstrated that isoindoline derivatives exhibited significant antitumor activity in vitro against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Pyrazole Derivatives in Cancer Therapy : Another investigation focused on pyrazole derivatives showed that they effectively inhibited tumor growth in xenograft models, supporting their potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most directly comparable compound in the evidence is 5-amino-2-(pyridin-4-ylmethyl)isoindoline-1,3-dione (3) , which replaces the 3,5-dimethylpyrazole group with a pyridin-4-ylmethyl substituent. Key differences include:

Key Findings from Structural Analysis

Electronic Effects :

- The pyrazole ring in the target compound introduces two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the pyridine analogue’s single nitrogen. This could enhance binding affinity in receptor-ligand systems .

- The electron-donating methyl groups on the pyrazole may increase electron density at the pyrazole N-H site, further influencing reactivity or solubility.

The dimethyl groups also increase lipophilicity (clogP ~2.5 estimated for the target vs. ~1.8 for compound (3)), impacting membrane permeability and pharmacokinetics.

Computational Docking Predictions :

- AutoDock Vina simulations (if applied) would likely show divergent binding modes between the two compounds due to substituent geometry. The pyrazole’s bulk may favor interactions with hydrophobic cavities, while the pyridine’s planar structure could align better with π-π stacking motifs .

Limitations in Available Data

- No experimental biological activity or solubility data are provided in the evidence for direct comparison.

- The pyridine analogue’s mass (m/z 254.0924 ) suggests a lower molecular weight than the target compound, which may correlate with differences in metabolic stability.

Research Tools and Methodologies

The structural and comparative analysis of these compounds relies on:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?

- Methodology : Utilize a Vilsmeier–Haack reaction (common for pyrazole derivatives) with substituted hydrazines and carbonyl precursors. Optimize parameters (temperature, solvent, stoichiometry) via statistical design of experiments (DoE) . For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield . Post-synthesis, purify via recrystallization using DMF/acetic acid mixtures to enhance purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Combine NMR spectroscopy (1H/13C) to verify substituent positions and X-ray diffraction (XRD) for crystallographic confirmation. Use HPLC-MS to assess purity and detect byproducts. For isoindoline-1,3-dione derivatives, characteristic carbonyl stretches (~1700 cm⁻¹) in FT-IR are critical for functional group validation .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorometric or colorimetric readouts (e.g., ATPase activity via malachite green assay). Pair with cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to establish therapeutic indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of target proteins (e.g., COX-2 or DNA topoisomerases). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, necessitating MD simulations .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodology : Apply meta-analysis to compare datasets (e.g., IC50 variability in cancer vs. non-cancer cell lines). Investigate off-target effects via proteome profiling (LC-MS/MS) or CRISPR-Cas9 knockouts of suspected pathways. Contradictions may stem from differences in cell membrane permeability or metabolic stability, which can be probed using Caco-2 assays or microsomal stability tests .

Q. How can reaction mechanisms for its synthesis or degradation be elucidated?

- Methodology : Use isotopic labeling (e.g., 15N in pyrazole rings) with NMR tracking to identify intermediates. For degradation studies, employ accelerated stability testing (40°C/75% RH) with HPLC-UV monitoring. Computational tools like Gaussian (DFT calculations) can model transition states and activation energies .

Data-Driven Experimental Design

Q. What statistical approaches minimize variability in high-throughput screening of derivatives?

- Methodology : Implement response surface methodology (RSM) to optimize multi-variable systems (e.g., substituent effects on solubility/bioactivity). Use principal component analysis (PCA) to reduce dimensionality in large datasets. Replicate outliers to distinguish experimental noise from true biological signals .

Q. How do functional group modifications (e.g., methyl vs. amino groups) alter physicochemical properties?

- Methodology : Synthesize analogs via regioselective alkylation and compare logP (shake-flask method), aqueous solubility (nephelometry), and pKa (potentiometric titration). Correlate structural changes with bioactivity using QSAR models .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.